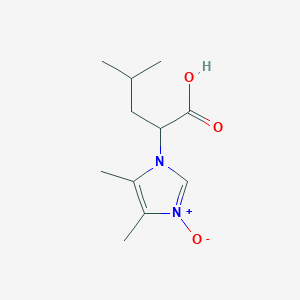

2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,5-Dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid, commonly referred to as DMOMP, is an organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid found in nature and is used as a building block in the synthesis of molecules. DMOMP is a versatile compound and has been used in a variety of research applications, including the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Interactions and Formation

- Methylglyoxal Formation and Detection : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various compounds including 2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid through enzymatic and nonenzymatic reactions. These compounds are associated with diabetes and neurodegenerative diseases complications, and MG can be quantified by HPLC or GC methods after derivatization with diamino derivatives of benzene and naphthalene, cysteamine, and others (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Analytical Methods

- Synthesis of Dimethyl Derivatives for Herbicide Analysis : The dimethyl derivatives of various imazaquin, imazapyr, and related compounds, including 2-[4,5-dihydro-1,4-dimethyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl benzoic acid, have been synthesized for developing gas chromatographic methods for analyzing imidazolinone herbicides in water, soybean, and soil (Anisuzzaman et al., 2000).

Bioorganic Chemistry

- Inhibition of Nitric Oxide Synthases : S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and related compounds have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases. These inhibitors interact with the binding site for the natural substrate, providing insights into structure-activity relationships for azoles (Ulhaq et al., 1998).

Crystallography and Structural Chemistry

- Synthesis and Crystal Structures of Conglomerates : The novel conglomerates obtained from the crystallization of racemic 2,5-dioxohexahydroimidazo[4,5-d]imidazole-1(2H)-yl)-3-methylbutanoic acids showed differences in molecular geometry, leading to insights into non-centrosymmetric space group crystal structures (Baranov, Vol'khina, & Kravchenko, 2021).

Propiedades

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-7(2)5-10(11(14)15)12-6-13(16)9(4)8(12)3/h6-7,10H,5H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAGWYXCCVYCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CC(C)C)C(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465355.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465357.png)

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465360.png)

![4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2465364.png)

![ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate](/img/structure/B2465366.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2465368.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2465374.png)